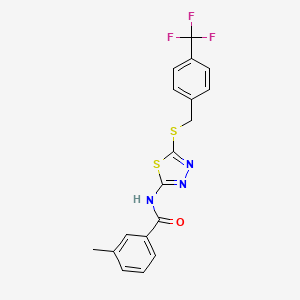

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3-Methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio group bearing a trifluoromethyl (-CF₃) moiety at the para position. The thiadiazole ring is further functionalized with a 3-methylbenzamide group at the 2-position. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole core contributes to electronic and steric interactions with biological targets .

Properties

IUPAC Name |

3-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-13(9-11)15(25)22-16-23-24-17(27-16)26-10-12-5-7-14(8-6-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWASSSZVGDXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The trifluoromethylbenzylthio group is then introduced via nucleophilic substitution reactions. Finally, the benzamide moiety is formed through the reaction of the intermediate with a suitable benzoyl chloride derivative under basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated several thiadiazole derivatives against Salmonella typhi and E. coli. The results showed promising zones of inhibition:

| Compound | Target Pathogen | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | S. typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

This demonstrates the potential for developing new antimicrobial agents based on thiadiazole structures.

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation across multiple cancer types.

Case Study: Anticancer Efficacy

In vitro studies have shown that derivatives of thiadiazoles can decrease the viability of human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). For instance:

These findings highlight the potential of thiadiazole derivatives in cancer therapeutics.

Agricultural Applications

Thiadiazole compounds have been studied for their effectiveness as fungicides and herbicides. The incorporation of the trifluoromethyl group may enhance their efficacy against specific plant pathogens.

Case Study: Fungicidal Activity

A study demonstrated that certain thiadiazole derivatives exhibited significant fungicidal activity against Fusarium oxysporum, suggesting their potential use in crop protection.

| Compound | Target Pathogen | Efficacy (%) |

|---|---|---|

| Thiadiazole A | Fusarium oxysporum | 85 |

| Thiadiazole B | Fusarium oxysporum | 78 |

Material Science Applications

The unique properties of this compound make it a candidate for use in advanced materials. Its ability to modify surface properties can be utilized in coatings and polymers.

Case Study: Coating Applications

Research indicates that incorporating thiadiazole derivatives into polymer matrices can enhance mechanical properties and thermal stability.

| Material Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polymer A | Tensile Strength | 30 |

| Polymer B | Thermal Stability | 25 |

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the thiadiazole substituents, the amide linkage, and the presence of electron-withdrawing/donating groups. Below is a comparative analysis:

Key Structural and Functional Insights

Thiadiazole Core Modifications :

- The trifluoromethylbenzylthio group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to simpler benzylthio derivatives (e.g., compound 8a in ) .

- Replacement of the benzamide with an acetamide group (as in ) reduces steric bulk but may weaken hydrogen-bonding interactions with target proteins.

In contrast, chalcone hybrids () rely on phenolic -OH groups for DNA intercalation, a mechanism distinct from kinase inhibition .

Biological Activity Trends :

- Anticancer Activity : Derivatives with trifluoromethyl substituents (e.g., ) exhibit lower IC₅₀ values (1.8–4.2 µM) compared to chalcone-thiadiazole hybrids (6.92–16.35 µM), suggesting the -CF₃ group enhances potency .

- Enzyme Inhibition : Piperidinylethylthio derivatives () show strong acetylcholinesterase inhibition, highlighting the role of basic nitrogen in enzyme active-site interactions .

Research Findings and Implications

- Anticancer Potential: Structural analogues () demonstrate dual inhibition of abl/src kinases, critical in cancer proliferation. The target compound’s -CF₃ group may further optimize kinase binding .

- Selectivity Challenges: Chalcone-thiadiazole hybrids () exhibit toxicity to normal lung cells (MRC-5), underscoring the need for substituents that improve cancer cell selectivity. The trifluoromethyl group’s metabolic stability may mitigate off-target effects .

- Druglikeness : The benzamide and -CF₃ groups align with Lipinski’s rules (MW < 500, logP < 5), suggesting favorable oral bioavailability .

Biological Activity

3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of a thiadiazole ring and a trifluoromethyl group, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.43 g/mol. The compound features a benzamide core linked to a thiadiazole ring, which is further substituted with a trifluoromethylbenzyl group.

| Property | Value |

|---|---|

| Molecular Formula | C20H18F3N3OS |

| Molecular Weight | 429.43 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity by engaging with hydrophobic regions within target proteins. The thiadiazole ring may also participate in hydrogen bonding and other non-covalent interactions that stabilize the compound's binding to its targets.

Target Interactions

Thiadiazole derivatives have been shown to exhibit activity against several targets:

- Antimicrobial Activity : They demonstrate broad-spectrum antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.

- Anticancer Activity : Some derivatives induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting programmed cell death .

- Antiviral Activity : Certain thiadiazoles have been identified as potential antiviral agents, inhibiting viral replication through various mechanisms .

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways .

Antimicrobial Effects

Thiadiazole derivatives are noted for their antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of cell membrane integrity and inhibition of key metabolic enzymes. For example, studies have reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Thiadiazoles have also been explored for their antiviral properties. Specific derivatives have shown efficacy against viruses such as hepatitis C virus (HCV), with some compounds achieving low IC50 values in vitro . The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance antiviral potency.

Case Studies

- Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of several thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant anticancer potential .

- Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain thiadiazole compounds had minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antibacterial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like 3-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or substitution reactions on preformed thiadiazole cores. For example, microwave-assisted synthesis (e.g., 400 MHz NMR, FTIR, and mass spectrometry for characterization) can enhance reaction efficiency and yield compared to conventional heating . Key steps include:

- Step 1 : Preparation of intermediates like 2-benzamidoacetic acid via condensation.

- Step 2 : Cyclization using reagents like POCl₃ under reflux (e.g., 90°C for 3 hours), followed by pH adjustment for precipitation .

- Step 3 : Functionalization via nucleophilic substitution (e.g., attaching trifluoromethyl benzyl thioether groups using K₂CO₃ in dry acetone) .

Q. How are structural and purity characteristics of this compound validated?

- Methodological Answer :

- TLC : Monitor reaction progress and purity .

- NMR (¹H/¹³C) : Confirm substituent positions and assess stereochemistry. For example, aromatic protons in the trifluoromethyl benzyl group appear as distinct multiplets .

- FTIR : Detect functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹, C-S stretch in thiadiazole at ~650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) with positive controls like doxorubicin .

- Antimicrobial Activity : Agar diffusion or microdilution assays (MIC values) against bacterial/fungal strains .

- Dose-Response Curves : Statistical analysis (e.g., GraphPad Prism) to calculate EC₅₀ and assess potency .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in thioether bond formation, be addressed?

- Methodological Answer :

- Microwave Assistance : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Catalysis : Introduce iodine/triethylamine to promote cyclization and sulfur elimination .

Q. What computational methods are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., PFOR enzyme in anaerobic organisms) .

- QSAR Modeling : Correlate substituent properties (e.g., logP, electronegativity of the trifluoromethyl group) with biological activity .

- DFT Calculations : Analyze electron distribution in the thiadiazole ring to identify reactive sites for further functionalization .

Q. How can crystallographic data resolve contradictions in spectral assignments (e.g., ambiguous NOESY correlations)?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .

- Validation : Compare experimental bond lengths/angles (mean σ = 0.007 Å) with DFT-optimized structures .

Q. What strategies mitigate discrepancies in biological data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and assay conditions (e.g., 48-hour incubation) .

- Control Compounds : Include reference drugs (e.g., nitazoxanide for antiparasitic comparisons) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.